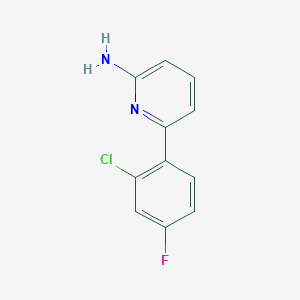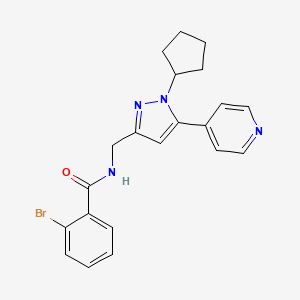
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound that features a bromine atom and a pyridin-2-ylmethyl group attached to a pyridin-2(1H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyridin-2-ylmethyl group can be oxidized to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridin-2(1H)-one core.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of 4-azido, 4-thio, or 4-alkoxy derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of de-brominated or reduced pyridin-2(1H)-one derivatives.
Applications De Recherche Scientifique
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the preparation of functional materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the pyridin-2-ylmethyl group can interact with biological targets through hydrogen bonding, van der Waals interactions, and covalent bonding, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-methylpyridin-2(1H)-one
- 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- 4-Chloro-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
Uniqueness
4-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is unique due to the specific positioning of the bromine atom and the pyridin-2-ylmethyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and functional materials.
Propriétés
IUPAC Name |
4-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-6-14(11(15)7-9)8-10-3-1-2-5-13-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMNWFPUPJQDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)


![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)


![N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B2511231.png)
![3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2511234.png)
![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/new.no-structure.jpg)
![2-phenoxy-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2511241.png)
![4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2511242.png)
